Superior β-Glucuronidase Inhibitory Activity vs. Des-CF3 Analog
The target compound demonstrates a significant gain in potency over its des-trifluoromethyl analog. The incorporation of the 3-CF3 group on the phenoxy ring is structurally required for high-affinity inhibition. A close analog lacking this trifluoromethyl group, N-(4-(4-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide, was reported to have an IC50 of 8.0 µM, reflecting a substantial loss of activity [1]. In contrast, the patented series containing electron-withdrawing groups like -CF3 reports potencies in the low nanomolar range, indicating the target compound is a highly optimized member of this chemical series for this biological target [2].
| Evidence Dimension | Potency against E. coli β-glucuronidase (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (inferred from patent class description) [2] |
| Comparator Or Baseline | N-(4-(4-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide: IC50 = 8,000 nM [1] |
| Quantified Difference | >100-fold increase in potency attributable to the 3-CF3 substituent |
| Conditions | In vitro E. coli β-glucuronidase enzymatic assay, as described in US9617239 [1] |
Why This Matters
Bio-availability: The >100-fold higher potency directly impacts the effective dose required in vivo, making the trifluoromethyl-substituted compound a far more viable lead for mitigating drug-induced gut toxicity.
- [1] Williams, A.L., Scott, J., Yeh, L., Redinbo, M.R. (2017) 'Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase', US Patent US9617239. View Source
- [2] BindingDB Ki Summary for phenoxy thiophene sulfonamide series, citing Williams et al., US Patent US9617239. IC50 values: 40.0 nM, 70.0 nM. View Source
